rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride
Description
Properties
IUPAC Name |
[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)5-2-1-3-11-6(5,7)4-10;/h5H,1-4,10H2;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJJWBUZWKJEX-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)(OC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@](C2(F)F)(OC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955519-24-0 | |
| Record name | rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of difluoromethyl groups and an oxabicyclo framework, which may influence its interaction with biological targets.
The molecular formula of rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride is CHFNO, with a molecular weight of approximately 199.62 g/mol. The compound's structure can be represented using the SMILES notation: C1C[C@@H]2[C@@](C2(F)F)(OC1)CN .
Biological Activity
While specific literature on the biological activity of this compound is limited, several potential areas of interest can be inferred based on its structural characteristics:
1. Antimicrobial Activity
Compounds with bicyclic structures often exhibit antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential enzymatic processes. Further research is needed to evaluate this compound’s efficacy against various microbial strains.
2. Neuropharmacological Effects
Given the presence of the amine functional group, rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride may interact with neurotransmitter systems, potentially influencing mood or cognitive functions. Compounds with similar structures have been studied for their effects on neurotransmitter reuptake inhibition.
3. Enzyme Inhibition
The unique configuration of this compound suggests it may serve as a scaffold for enzyme inhibitors. The bicyclic nature could facilitate binding to active sites of enzymes involved in metabolic pathways.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 164.08815 | 136.2 |
| [M+Na]+ | 186.07009 | 145.8 |
| [M+NH4]+ | 181.11469 | 146.9 |
| [M+K]+ | 202.04403 | 139.2 |
| [M-H]- | 162.07359 | 143.5 |
| [M+Na-2H]- | 184.05554 | 143.8 |
| [M]+ | 163.08032 | 140.7 |
| [M]- | 163.08142 | 140.7 |
Case Studies
Currently, there are no published case studies specifically detailing the biological activity of rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride in peer-reviewed journals or patent literature . This highlights a significant gap in research that presents opportunities for future studies.
Comparison with Similar Compounds
Limitations and Gaps in Evidence
- Safety Data: No toxicity or handling guidelines are available for the target compound or close analogs (e.g., CAS 2126177-69-1) .
- Biological Data : Evidence lacks in vitro or in vivo studies specific to the target compound, necessitating further pharmacological profiling.
Q & A
Basic: What synthetic strategies are employed to construct the strained bicyclo[4.1.0]heptane core of this compound?
The synthesis of the bicyclo[4.1.0]heptane framework typically involves ring-closing metathesis or cyclopropanation reactions . For example, strained bicyclic systems can be generated via [2+1] cyclopropanation using transition-metal catalysts (e.g., rhodium or palladium) to fuse rings under controlled stereochemical conditions . The introduction of fluorine at the 7,7-positions may require fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor, applied post-cyclization to avoid destabilizing intermediates .
Basic: How is the stereochemical integrity of the (1R,6R) configuration validated during synthesis?
Chiral HPLC and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) are critical for confirming stereochemistry. For example, enantiomeric separation of related cyclopropane derivatives (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) is achieved using amylose- or cellulose-based chiral columns, with retention times compared to known standards . X-ray crystallography may further resolve ambiguities in spatial arrangement .
Advanced: How do conflicting NMR data for fluorine substituents in bicyclic systems arise, and how are they resolved?
Discrepancies in ¹⁹F NMR shifts (e.g., δ values) often stem from solvent polarity , temperature , or dynamic ring puckering . For instance, 7,7-difluoro groups in strained systems exhibit variable coupling constants (JF-F) due to conformational flexibility. Researchers should cross-validate spectra under standardized conditions (e.g., DMSO-d₆ at 25°C) and compare with structurally analogous compounds like rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride . Density functional theory (DFT) calculations can predict shifts and reconcile experimental contradictions .
Advanced: What methodologies optimize enantiomeric resolution of this compound for pharmacological studies?
Dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) or chiral covalent organic frameworks (COFs) has proven effective. For example, rac-cyclopropane derivatives are resolved via selective acylation of one enantiomer under kinetic control . Advanced techniques like supercritical fluid chromatography (SFC) with polysaccharide phases (e.g., Chiralpak IG) achieve baseline separation with >99% enantiomeric excess, as demonstrated for similar bicyclic amines .
Advanced: How does the bicyclo[4.1.0] framework influence the compound’s reactivity in nucleophilic substitution reactions?
The ring strain (∼25 kcal/mol in bicyclo[4.1.0] systems) enhances reactivity at the bridgehead positions. For instance, the methanamine group undergoes SN2 reactions with alkyl halides at accelerated rates compared to non-strained analogs. However, steric hindrance from the 7,7-difluoro substituents may divert reactivity toward alternative pathways (e.g., elimination), requiring careful optimization of leaving groups and solvents .
Advanced: What computational tools predict the compound’s interaction with biological targets like ion channels?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding affinities. For bicyclic amines, pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with the methanamine group). Studies on related compounds (e.g., rac-silaprofen derivatives) show that fluorine atoms enhance membrane permeability, which can be quantified via COMSOL Multiphysics -based permeability assays .
Basic: What analytical techniques characterize the hydrochloride salt form?
Thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) distinguish the hydrochloride salt from freebase forms. For example, dehydration events in TGA (100–150°C) and distinct PXRD peaks (e.g., 2θ = 12.4°, 18.7°) confirm salt formation. Comparative IR spectroscopy identifies N–H stretching vibrations at ~2500 cm⁻¹ for the protonated amine .
Advanced: How do solvent effects impact the compound’s stability during long-term storage?
Polar aprotic solvents (e.g., DMF) accelerate hydrolysis of the oxabicyclo ether moiety. Accelerated stability studies (40°C/75% RH for 6 months) in amber vials show that ethanol/water (1:1) mixtures reduce degradation by <5%, whereas DMSO leads to 20% decomposition. Stabilizers like ascorbic acid (0.1% w/v) mitigate oxidation of the methanamine group .
Basic: What safety protocols are recommended for handling fluorinated bicyclic compounds?
PPE (nitrile gloves, goggles) and fume hoods are mandatory due to potential fluoride release during decomposition. Waste should be neutralized with calcium hydroxide to precipitate fluoride ions. Acute toxicity data for analogs (e.g., LD₅₀ = 250 mg/kg in rats) suggest stringent exposure limits .
Advanced: How is process scalability addressed for multi-gram synthesis in preclinical studies?
Flow chemistry with packed-bed reactors (e.g., Pd/C catalysts) minimizes exothermic risks during cyclopropanation. For fluorination, continuous gas-liquid reactors using F₂/N₂ mixtures improve yield reproducibility (>80%) compared to batch methods. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
